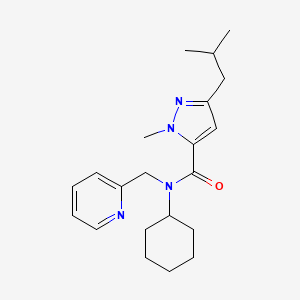![molecular formula C18H19ClN4 B5503664 N'-[2-(4-氯苯基)-4-喹唑啉基]-N,N-二甲基-1,2-乙二胺](/img/structure/B5503664.png)
N'-[2-(4-氯苯基)-4-喹唑啉基]-N,N-二甲基-1,2-乙二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine, often involves complex reactions. For example, compounds with quinazolinyl moieties can be synthesized through reactions involving arylamines and various catalysts such as BF3·Etherate, leading to dihydrobenzo[f]indolo[1,2-c]-quinazoline derivatives (Harano et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has shown that the quinazoline unit is essentially planar, with peripheral delocalization in the heteroaromatic portion of the fused ring system. Such structural features are crucial for the chemical and physical properties of these compounds (Priya et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, these compounds can undergo reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford new quinazolinone derivatives with different functional groups, expanding their chemical diversity (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives can be analyzed through techniques like X-ray diffraction, which reveals the planarity of the quinazoline unit and the dihedral angles between quinazoline and phenyl rings. Such structural details are crucial for understanding the compound's solid-state behavior and potential interactions in various applications (Priya et al., 2011).
Chemical Properties Analysis
The chemical properties of N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine and related compounds, such as their reactivity towards different reagents, are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's reactivity and its interaction with biological targets (Alagarsamy et al., 2014).
科学研究应用
合成和生物活性
抗高血压和选择性肾上腺素受体拮抗: 喹唑啉衍生物的合成显示出潜在的α1-肾上腺素受体拮抗特性。例如,衍生物盐酸阿呋唑嗪对周围α1-突触后肾上腺素受体表现出高度选择性,表明其在管理高血压方面的临床评估潜力,与哌唑嗪相比对姿势压迫反应的影响最小 (Manoury 等,1986).
结构研究和氢键: 对喹唑啉衍生物晶体结构的研究,例如涉及氯苯基和甲氧苯基基团的衍生物,已经提供了对其分子构象的见解,包括孤立分子和氢键二聚体。这些结构见解对于理解这些化合物的相互作用和反应性至关重要 (Cruz 等,2006).
降压作用和α1-阻断活性: 新型喹唑啉衍生物已被合成并测试其降压作用,通过预期的α1-阻断机制显示出显着的活性。这表明它们作为治疗药物在管理高血压等疾病中的潜力,而不会引起反射性心动过速 (El-Sabbagh 等,2010).
化学合成和反应性
催化合成和分子结构: 在 BF3·醚合物等催化剂存在下,氯苯基衍生物与芳胺的反应导致形成新型喹唑啉衍生物。此类反应提供了合成复杂分子的途径,在药物开发和材料科学中具有潜在应用 (Harano 等,2007).
不对称催化配体合成: 轴向手性含喹唑啉配体已被合成并应用于不对称催化中,例如铑催化的烯烃氢硼化。这突出了喹唑啉衍生物在促进对映选择性合成过程中的作用,这对生产手性药物至关重要 (Connolly 等,2004).
抗菌和抗肿瘤活性
- 抗疟和抗肿瘤特性: 喹唑啉二胺已被研究其抗疟疾、抗菌和抗肿瘤活性,证明了这些化合物在治疗各种疾病方面的潜力。某些衍生物观察到的广泛活性强调了喹唑啉化合物在医学中的治疗前景 (Elslager 等,1983).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-23(2)12-11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQPMOJYKQVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)


![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)
![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)


![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)